All-trans-heptaprenyl diphosphate(3-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

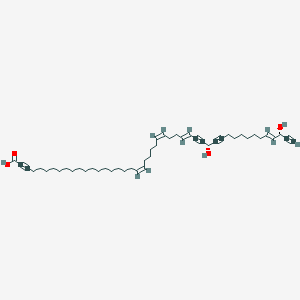

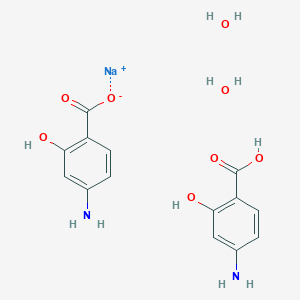

All-trans-heptaprenyl diphosphate(3-) is an organophosphate oxoanion arising from deprotonation of the diphosphate OH groups of all-trans-heptaprenyl diphosphate; major species at pH 7.3. It is a conjugate base of an all-trans-heptaprenyl diphosphate.

Scientific Research Applications

Enzymatic Activity and Gene Cloning

- All-trans-heptaprenyl diphosphate synthase, an enzyme involved in synthesizing heptaprenyl diphosphate, is essential for the biosynthesis of menaquinone and sesquarterpenoids. Molecular cloning and nucleotide sequencing of genes essential for this enzyme's activity in Bacillus stearothermophilus have been conducted, revealing the presence of three open reading frames crucial for expressing enzymatic activity (Koike-Takeshita, Koyama, Obata, & Ogura, 1995).

Structural Analysis

- The crystal structure of hexaprenyl diphosphate synthase, a related enzyme from Micrococcus luteus, has been studied. This enzyme functions as a heterodimer and plays a crucial role in product chain length regulation. The structural analysis provides insights into the molecular mechanisms of prenyltransferases, which are closely related to the function of heptaprenyl diphosphate synthase (Sasaki et al., 2010).

Role in Antibiotic Resistance

- In Bacillus subtilis, the accumulation of heptaprenyl diphosphate has been linked to increased sensitivity to bacitracin, an antibiotic. This relationship suggests a significant role of heptaprenyl diphosphate in the mechanisms of antibiotic resistance and cell wall synthesis (Kingston, Zhao, Cook, & Helmann, 2014).

Substrate Specificity and Synthase Reactions

- Research on medium-chain prenyl diphosphate synthases, which include heptaprenyl diphosphate synthase, has explored their substrate specificities. These studies help in understanding the enzymatic processes involved in the synthesis of various prenyl diphosphates, including heptaprenyl diphosphate (Nagaki et al., 2001).

Enzyme Inhibition and Bacterial Growth

- The structure and inhibition of Staphylococcus aureus heptaprenyl diphosphate synthase have been studied. The enzyme plays a key role in forming menaquinone, vital for bacterial electron transport. Understanding its inhibition could lead to the development of new antibiotics (Desai et al., 2016).

Rubber Biosynthesis in Plants

- In the context of rubber biosynthesis in plants, the roles of plant cis and trans prenyl transferases, including enzymes similar to heptaprenyl diphosphate synthase, have been investigated. This research contributes to understanding natural rubber production and prenyl transferase function in plants (Cornish, 1993).

Methodology for Studying Enzyme Reactions

- Techniques such as atomic force microscopy have been used to directly observe substrate-enzyme complexation of heptaprenyl diphosphate synthase. This approach provides new insights into the molecular mechanisms of enzyme reactions (Suzuki, Zhang, Koyama, Sasaki, & Kurihara, 2006).

properties

Product Name |

All-trans-heptaprenyl diphosphate(3-) |

|---|---|

Molecular Formula |

C35H57O7P2-3 |

Molecular Weight |

651.8 g/mol |

IUPAC Name |

[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenoxy]-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/p-3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ |

InChI Key |

LSJLEXWXRKTZAJ-YUIIPXGZSA-K |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)

![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)

![1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine](/img/structure/B1261513.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)